molecular formula C23H23FN6O3 B8474943 4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester

4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester

Cat. No. B8474943
M. Wt: 450.5 g/mol
InChI Key: LLHJAAVTZNOIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester is a useful research compound. Its molecular formula is C23H23FN6O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester

Molecular Formula

C23H23FN6O3

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 4-[2-amino-6-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)anilino]pyrimidin-4-yl]butanoate

InChI

InChI=1S/C23H23FN6O3/c1-2-32-21(31)5-3-4-14-13-20(30-23(25)29-14)28-15-6-7-19(17(24)12-15)33-18-9-11-27-22-16(18)8-10-26-22/h6-13H,2-5H2,1H3,(H,26,27)(H3,25,28,29,30)

InChI Key

LLHJAAVTZNOIKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC(=NC(=N1)N)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

396 mg (0.86 mmol) of 4-(2-amino-6-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino}pyrimidin-4-yl)butyric acid (from example 130) in 20 ml of ethanol are, after addition of 0.10 ml of sulfuric acid, heated under RF for 20 hours. The mixture is concentrated under reduced pressure, dichloromethane and a little methanol are added and the mixture is extracted with sodium bicarbonate solution. The organic phase is dried over sodium sulfate and the solvent is removed under reduced pressure. This gives the title compound.
Name
4-(2-amino-6-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino}pyrimidin-4-yl)butyric acid
Quantity
396 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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